molecular formula C9H4OS2 B036881 Cyclopenta[2,1-b:3,4-b']dithiophen-4-one CAS No. 25796-77-4

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one

Cat. No. B036881
CAS RN: 25796-77-4
M. Wt: 192.3 g/mol
InChI Key: HFIUHKXJUKKOIZ-UHFFFAOYSA-N
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Description

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one is a chemical compound with potential applications in materials science, especially in the development of conducting polymers and organic electronics. Its unique molecular structure enables it to serve as an attractive building block for low bandgap conducting polymers due to its electronic and optical properties.

Synthesis Analysis

A new, efficient three-step synthesis approach has been developed for 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one (CDT), involving a regiospecific synthesis of bis(2-iodo-3-thienyl)methanol, followed by oxidation to bis(2-iodo-3-thienyl) ketone, and finally Ullmann coupling to yield CDT (Brzezinski & Reynolds, 2002). This method offers a convenient and accessible route to synthesize CDT derivatives for various applications.

Molecular Structure Analysis

The molecular structure of cyclopenta[2,1-b:3,4-b']dithiophen-4-one and its derivatives plays a crucial role in determining their electronic and optical properties. The conjugated system within the cyclopentadithiophene backbone contributes to a low HOMO-LUMO gap, making it suitable for applications in electronic devices (Loganathan et al., 2003).

Chemical Reactions and Properties

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one undergoes various chemical reactions that enable the synthesis of polymers and copolymers with promising electronic properties. For example, its polymerization results in materials with long conjugation lengths and low band gaps, suitable for use in organic electronics and solar cells (Kowalski et al., 2012).

Physical Properties Analysis

The physical properties of cyclopenta[2,1-b:3,4-b']dithiophen-4-one derivatives, such as solubility and thermal stability, are critical for their application in device fabrication. The introduction of alkyl groups has been shown to improve the solubility and processability of these compounds, thereby enhancing their utility in organic electronics (Fei et al., 2013).

Chemical Properties Analysis

The electrochemical properties of cyclopenta[2,1-b:3,4-b']dithiophen-4-one-based polymers, such as their doping levels and capacitance, are crucial for their performance as electrode materials in supercapacitors and other energy storage devices. These materials exhibit broad electroactivity and high capacitances, making them promising candidates for such applications (Fusalba et al., 1999).

Scientific Research Applications

Anticancer Drug Design

Cyclopentenone and its derivatives have been highlighted for their anticancer properties. The introduction of cyclopentenone groups into molecules has been shown to boost their anticancer potential. These compounds target a wide spectrum of intracellular targets, from nuclear factors to mitochondria, suggesting a versatile approach for future anticancer drug design (Conti, 2006).

Organic Electronics

The study of cyclometalating ligands and their applications in organic light-emitting diodes (OLEDs) presents a promising area of research. These compounds, capable of fine-tuning emission wavelengths across the visible spectrum, suggest potential applications in creating efficient phosphorescent materials for OLEDs (Chi & Chou, 2010).

Environmental Science and Toxicology

Research on cyclopenta-fused polycyclic aromatic hydrocarbons and their impact on the environment and living organisms provides valuable insights into environmental hazards and risk assessment. Such studies help understand the adverse effects of these compounds on cellular and tissue responses, contributing to better environmental risk assessments (Brzuzan et al., 2013).

Drug Delivery Systems

Cyclodextrins, cyclic oligosaccharides known for forming inclusion complexes with various molecules, have found extensive applications in drug delivery systems. Their ability to enhance the solubility, stability, bioavailability, and safety of drug molecules highlights their significance in pharmaceutical research and development (Challa et al., 2005).

Future Directions

Cyclopenta[2,1-b:3,4-b’]dithiophen-4-one holds promise for the fabrication of cost-effective devices in the future, particularly in the field of perovskite solar cells . The efficient synthesis of the monomer and the polymer paves the way for future synthesis of soluble planar CPDTO homopolymers with alternating alkylated and non-alkylated CPDTO units .

properties

IUPAC Name

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4OS2/c10-7-5-1-3-11-8(5)9-6(7)2-4-12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIUHKXJUKKOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450429
Record name 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenta[2,1-b:3,4-b']dithiophen-4-one

CAS RN

25796-77-4
Record name 4H-Cyclopenta[1,2-b:5,4-b']bisthiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[2,1-b:3,4-b']dithiophen-4-one
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